molecular formula C16H13N3O4S2 B11655754 4-methoxy-N-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazol-2-yl]benzenesulfonamide

4-methoxy-N-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazol-2-yl]benzenesulfonamide

Cat. No.: B11655754
M. Wt: 375.4 g/mol
InChI Key: NDYSDUIXNJFSRL-NTEUORMPSA-N
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Description

This compound features a benzenesulfonamide scaffold linked to a 1,3-thiazol-2-yl moiety substituted with a pyridin-3-ylmethylidene group at position 5 and a 4-methoxy group on the benzene ring. The (5E)-configuration of the methylidene bond is critical for its spatial orientation and intermolecular interactions. Structurally, it belongs to the sulfonamide-thiazole class, known for diverse biological activities, including antimicrobial and enzyme inhibitory properties .

Properties

Molecular Formula

C16H13N3O4S2

Molecular Weight

375.4 g/mol

IUPAC Name

(NZ)-4-methoxy-N-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide

InChI

InChI=1S/C16H13N3O4S2/c1-23-12-4-6-13(7-5-12)25(21,22)19-16-18-15(20)14(24-16)9-11-3-2-8-17-10-11/h2-10H,1H3,(H,18,19,20)/b14-9+

InChI Key

NDYSDUIXNJFSRL-NTEUORMPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/N=C\2/NC(=O)/C(=C\C3=CN=CC=C3)/S2

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=C2NC(=O)C(=CC3=CN=CC=C3)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-[(2Z,5E)-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-METHOXY-N-[(2Z,5E)-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-[(2Z,5E)-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Sulfathiazole Derivatives
  • Sulfathiazole (4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide): The parent compound lacks the methoxy and pyridinylmethylidene groups. Its antimicrobial activity arises from competitive inhibition of dihydropteroate synthase (DHPS).
  • Schiff Base Derivatives (e.g., SB5 in ): Compounds like 5-(2-hydroxy-3,5-diiodobenzylidene amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide incorporate halogenated aromatic systems. The pyridinylmethylidene group in the target compound may enhance π-π stacking with aromatic residues in enzyme active sites compared to iodine substituents .
Pyridine- and Heterocycle-Substituted Analogues
  • 4-Methyl-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide () :
    This analogue replaces the methoxy group with a methyl and introduces a thioxo group. The methyl group increases hydrophobicity (logP = 3.1 vs. ~2.5 for methoxy), while the thioxo group enhances metal chelation capacity. The target compound’s methoxy group may improve solubility but reduce membrane permeability .
Antimicrobial Activity

Sulfathiazole derivatives inhibit DHPS, but the target compound’s pyridinylmethylidene group may shift its mechanism. For example, a related indole-substituted analogue () showed strong binding to Zika virus NS3 helicase (dock score: -9.111), suggesting the target compound could target viral enzymes via similar hydrophobic and π-stacking interactions .

Enzyme Inhibition

In , six-membered N-containing rings (e.g., morpholine) in thiazole-based sulfonamides enhanced inhibitory potency against kynurenine pathway enzymes. The target compound’s pyridine ring, a six-membered heterocycle, may similarly improve activity compared to five-membered analogues (e.g., pyrrolidine derivatives) .

Physicochemical Properties

Property Target Compound 4-Methyl Analogue () Sulfathiazole ()
Molecular Weight ~391 (estimated) 391.478 255.32
Hydrogen Bond Acceptors 7 7 5
Hydrogen Bond Donors 1 1 3
logP (Predicted) ~2.5 3.1 0.8
Solubility Moderate (methoxy enhances) Low (methyl reduces) High (amino enhances)

The methoxy group balances hydrophobicity and solubility, making the target compound more bioavailable than its methyl-substituted analogue but less than sulfathiazole .

Biological Activity

4-Methoxy-N-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazol-2-yl]benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Structure and Properties

The molecular formula of this compound is C15H14N2O3SC_{15}H_{14}N_{2}O_{3}S, with a molecular weight of approximately 306.35 g/mol. The compound features a thiazole ring, a sulfonamide group, and a methoxy substituent, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including similar compounds to this compound. These compounds have been shown to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation in cancer cells. This action leads to cell cycle arrest in the G2/M phase and induces apoptosis.

A specific study demonstrated that derivatives of thiazole exhibited cytotoxic effects against various cancer cell lines, indicating that the incorporation of a pyridine moiety may enhance these effects due to increased interaction with cellular targets .

COX Inhibition

The compound has also been evaluated for its cyclooxygenase (COX) inhibitory activity. COX enzymes are critical in inflammation and pain pathways, and their inhibition is a common therapeutic target. Preliminary data suggests that related compounds exhibit significant COX-2 inhibition, which could position them as anti-inflammatory agents .

Case Studies

  • In Vitro Studies : In vitro assays have shown that compounds structurally related to this compound can effectively inhibit the proliferation of cancer cells at micromolar concentrations. For instance, a study reported a maximum COX-2 inhibition rate of 47.1% at a concentration of 20 μM for similar sulfonamide derivatives .
  • In Vivo Studies : Animal models treated with thiazole derivatives demonstrated significant tumor reduction without notable neurotoxicity, suggesting a favorable therapeutic index. The efficacy was comparable to established antitumor agents but with the added benefit of overcoming multidrug resistance mechanisms commonly seen in chemotherapy .

Data Table: Summary of Biological Activities

Activity TypeMechanismEfficacyReference
AnticancerInhibition of tubulin polymerizationSignificant in vitro cytotoxicity observed
COX InhibitionInhibition of COX enzymes47.1% inhibition at 20 μM
Apoptosis InductionCell cycle arrestInduces apoptosis in cancer cells

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